2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one
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Description
2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one (2,4-BCPP) is a synthetic organic compound used in various scientific research applications. It is a substituted pyrazolone, with two chlorine atoms attached to the benzene ring of the pyrazolone core. This compound is widely used in the laboratory, as it is easily synthesized and has a wide range of applications.
Scientific Research Applications
Synthesis and Characterization
Complex Formation and Structural Analysis : Pyrazole derivatives, including those structurally similar to 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one, are used in synthesizing metal complexes with unique bonding interactions and architectures. Such derivatives have been pivotal in developing mono- and polymetallic derivatives, providing insights into supramolecular assembly and hydrogen bonding interactions in these complexes (Claramunt et al., 2003).
Novel Material Synthesis : Pyrazole-based compounds play a critical role in creating new materials with potential opto-electronic applications. These materials have been characterized for their physical and optical properties, indicating their suitability for various technological applications (Ramkumar & Kannan, 2015).
Catalysis
- Role in Organic Synthesis : The compounds structurally similar to 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one have been utilized as catalysts in organic synthesis processes. They have been notably used in the efficient and eco-friendly synthesis of bis(pyrazolyl)methanes, highlighting their role in green chemistry (Eskandari et al., 2015).
Spectroscopy and Analysis
- Application in Spectrophotometric Methods : Pyrazole derivatives are used in spectrophotometric methods for determining metal ions in various samples. Their complexation properties enable the sensitive and accurate detection of metal ions, illustrating their utility in analytical chemistry (Abbasi-Tarighat et al., 2013).
Biomedical Applications
Potential in Anticancer Research : Derivatives of pyrazole have shown potential as anticancer agents. The synthesized compounds demonstrate significant activity against cancer cell lines, indicating their promise in developing new therapeutic agents (Hafez et al., 2016).
Antioxidant Activity : Pyrazole derivatives exhibit notable antioxidant activity. Their radical scavenging abilities, especially those with certain functional groups, highlight their potential in addressing oxidative stress-related disorders (Ummadi et al., 2017).
properties
IUPAC Name |
2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-4-1-3-10(7-11)14-9-18-19(15(14)20)13-6-2-5-12(17)8-13/h1-9,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRUOHOVDCISNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNN(C2=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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